molecular formula C14H16N2O4 B13871818 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid

Cat. No.: B13871818
M. Wt: 276.29 g/mol
InChI Key: GJMYDPRXGCIXJO-UHFFFAOYSA-N
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Description

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents and anhydrous reagents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent. It is also being investigated for its antiviral, antibacterial, and anti-inflammatory properties.

    Material Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific properties.

    Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenoxy group and pentanoic acid moiety contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]pentanoic acid

InChI

InChI=1S/C14H16N2O4/c1-3-11(8-13(17)18)19-12-6-4-5-10(7-12)14-15-9(2)20-16-14/h4-7,11H,3,8H2,1-2H3,(H,17,18)

InChI Key

GJMYDPRXGCIXJO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)OC1=CC=CC(=C1)C2=NOC(=N2)C

Origin of Product

United States

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